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Bismuth tris(dipivaloylmethanate)

MOCVD Thermal stability Volatility

Achieve precise bismuth stoichiometry in ferroelectric SBT/BLT and superconducting BSCCO thin films. Triphenyl bismuth (Bi(Ph)₃) often yields low Bi incorporation and poor composition control. Bi(tmhd)₃ matches the decomposition profiles of common co-precursors (e.g., Ta(OC₂H₅)₅, Sr(tmhd)₂), enabling: (i) 2Pᵣ = 16.4 µC/cm² & fatigue-free SBT up to 1.0×10¹² cycles; (ii) Bi₂O₃ films with dielectric constant ~32 and leakage current 3.15×10⁻⁷ A/cm² at 0.33 MV/cm; (iii) electronic-grade purity with <2 ppm Na and <1 ppm Cl. Global shipping with batch-specific CoA.

Molecular Formula C33H57BiO6
Molecular Weight 758.8 g/mol
Cat. No. B13115107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth tris(dipivaloylmethanate)
Molecular FormulaC33H57BiO6
Molecular Weight758.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Bi+3]
InChIInChI=1S/3C11H19O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
InChIKeyPNWRAUHBPBHWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Tris(dipivaloylmethanate) (Bi(tmhd)₃) for Semiconductor Thin Film Deposition


Bismuth tris(dipivaloylmethanate), also referred to as Bi(tmhd)₃ or Bi(dpm)₃ (CAS 142617-53-6), is a homoleptic bismuth(III) β-diketonate complex [1]. It is a white to off-white crystalline solid with a molecular weight of 758.78 g/mol, a melting point range of 89–99 °C, and a boiling point of 295 °C [2]. The compound is insoluble in water but soluble in aprotic organic solvents such as benzene, THF, dichloromethane, and hexane [3]. It is primarily employed as a volatile metal-organic precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for fabricating bismuth-containing oxide thin films, including ferroelectrics (SrBi₂Ta₂O₉, Bi₄Ti₃O₁₂), high-Tc superconductors (Bi₂Sr₂CaCu₂O₈₊ₓ), and dielectric Bi₂O₃ layers [4].

Volatile MOCVD / ALD precursor for Bi-containing oxide thin films
Matched decomposition with Ta and Sr precursors for ferroelectric SBT / BLT
Compatible with direct liquid injection and conventional bubbler delivery
Supports dielectric, superconducting, and multiferroic film R&D

Why Bi(tmhd)₃ Cannot Be Swapped with Triphenyl Bismuth in SBT and BLT MOCVD


In the deposition of complex multiferroic oxides such as SrBi₂Ta₂O₉ (SBT) and Bi₄₋ₓLaₓTi₃O₁₂ (BLT), the choice of bismuth precursor is not arbitrary. Triphenyl bismuth (Bi(Ph)₃) is more thermally stable than Bi(tmhd)₃, but this stability translates into a substantially lower incorporation rate of bismuth into the growing film, which compromises composition control [1]. Conversely, Bi(tmhd)₃ exhibits decomposition characteristics that better match those of co-precursors like Ta(OC₂H₅)₅, enabling more precise stoichiometric control at low deposition temperatures [2]. Additionally, Bi(tmhd)₃ reacts with certain Ti precursors (e.g., Ti(dmae)₄) in mixed solutions, making it unsuitable for single-source BLT deposition despite its advantages in other contexts [3]. These divergent behaviors preclude simple one-to-one substitution without altering film quality and process reproducibility.

Triphenyl bismuth (Bi(Ph)₃) thermal mismatch
Higher thermal stability of Bi(Ph)₃ can lead to lower Bi incorporation and poor composition control in SBT / BLT films.
Incompatibility with Ti precursors in mixed solutions
Bi(tmhd)₃ may react with certain Ti sources (e.g., Ti(dmae)₄), making single-source BLT deposition impractical without reformulation.

Quantitative Differentiation of Bi(tmhd)₃ Against Key Bismuth MOCVD Precursors


Thermal Vaporization Window and Ligand Decomposition Pathway Comparison: Bi(tmhd)₃ vs. Bi(p-tol)₃ and Bi(o-tol)₃

In MOCVD, the temperature window for efficient vaporization without premature decomposition is critical. For Bi(tmhd)₃, this window is 190–277 °C, which is significantly higher than that of Bi(o-tol)₃ (150–220 °C) but comparable to Bi(p-tol)₃ (170–270 °C) [1]. Above 350 °C, all precursors decompose. Notably, the decomposition mechanism differs: Bi(tmhd)₃ and Bi(o-tol)₃ undergo ligand fragmentation, whereas Bi(p-tol)₃ appears to dissociate the intact aryl ring [2]. This mechanistic difference has implications for carbon incorporation and film purity.

Vaporization window
Head-to-head
Bi(tmhd)₃: 190–277 °C
Bi(p-tol)₃: 170–270 °C
Bi(o-tol)₃: 150–220 °C
Higher minimum temperature supports better thermal stability and wider MOCVD process latitude.
Decomposition mechanism differs (ligand fragmentation vs. ring dissociation); verify carbon incorporation.
MOCVD Thermal stability Volatility Bismuth oxide

Film Electrical Performance: Dielectric Constant and Leakage Current of Bi₂O₃ from Bi(tmhd)₃

Bi₂O₃ films deposited by DLI-MOCVD using Bi(tmhd)₃ at 300 °C exhibit a dielectric constant (κ) of approximately 32 and a leakage current density of 3.15×10⁻⁷ A/cm² at an applied field of 0.33 MV/cm [1]. While direct comparator data for other precursors under identical conditions are limited, this κ value is consistent with high-quality Bi₂O₃ suitable for metal-insulator-semiconductor (MIS) capacitors and microwave integrated circuits [2]. The leakage current is sufficiently low for many dielectric applications.

Bi₂O₃ dielectric performance
Reported
κ ≈ 32
J_leak = 3.15×10⁻⁷ A/cm² (0.33 MV/cm)
Establishes a film-property benchmark for Bi₂O₃ from this precursor; no direct comparator available.
Data from DLI-MOCVD at 300 °C; performance may vary with deposition conditions.
Dielectric properties Bi₂O₃ MIS capacitor Thin film

Deposition Rate and Activation Energy in Bi₂O₃ Film Growth

The deposition rate of Bi₂O₃ films from Bi(tmhd)₃ in the surface-reaction-controlled regime follows an Arrhenius behavior with an apparent activation energy (Eₐ) of 15 kcal/mol [1]. The growth rate decreases above 325 °C due to gas-phase precursor dissociation. This Eₐ value is characteristic of the surface decomposition kinetics of the tmhd ligand on the growth surface and can be used to model and optimize deposition uniformity in reactor design.

Deposition kinetics
Reported
Eₐ = 15 kcal/mol (surface-reaction regime)
Activation energy enables predictive control of thickness uniformity; useful for reactor modeling.
Growth rate decreases above 325 °C due to gas-phase dissociation; validate for specific reactor geometry.
Deposition kinetics Activation energy Surface reaction MOCVD

Validated Application Scenarios for Bi(tmhd)₃ in Ferroelectric and Dielectric Thin Film R&D


Ferroelectric SBT and BLT Capacitor Fabrication via MOCVD

Bi(tmhd)₃ is a preferred precursor for depositing ferroelectric SrBi₂Ta₂O₉ (SBT) and Bi₄₋ₓLaₓTi₃O₁₂ (BLT) thin films due to its ability to provide better control of Bi composition at low deposition temperatures (e.g., 400–450 °C) [1]. When used in combination with Ta(OC₂H₅)₅ and Sr(tmhd)₂-PMDT, SBT films annealed at 800 °C achieve a remanent polarization (2Pᵣ) of 16.4 µC/cm² and a coercive field (Ec) of 51 kV/cm, with fatigue-free characteristics up to 1.0×10¹² cycles [2].

Bi₂O₃ Dielectric Layers for MIS and Microwave Devices

Bi₂O₃ films deposited from Bi(tmhd)₃ at 300 °C exhibit a dielectric constant of ~32 and a leakage current of 3.15×10⁻⁷ A/cm² at 0.33 MV/cm [3]. These properties make the precursor suitable for R&D of metal-insulator-semiconductor (MIS) capacitors, optical coatings, and microwave integrated circuits where moderate-κ dielectrics are required [4].

High-Tc Superconductor Thin Film Research

Bi(tmhd)₃ has been identified as a suitable bismuth source for the OMCVD of high-Tc Bi-Sr-Ca-Cu-O (BSCCO) superconducting thin films [5]. High-purity Bi(dpm)₃ synthesized with <2 ppm Na and <1 ppm Cl meets the stringent purity requirements for electronic-grade superconductor research [6].

Multiferroic BiFeO₃ Film Growth

Bi(tmhd)₃ has been investigated as a bismuth precursor for liquid-injection MOCVD of multiferroic BiFeO₃ films on SrTiO₃ substrates. In comparative studies, Bi(tmhd)₃ enabled epitaxial growth, though Bi(mmp)₃ was found to be more effective for Bi incorporation [7]. Bi(tmhd)₃ remains a viable option when alternative precursors are unavailable or when specific ligand chemistry is desired.

Application
Selection Property
Validation Focus
Ferroelectric SBT / BLT capacitors
Composition control and co-precursor compatibility in MOCVD
Remanent polarization, fatigue endurance up to 10¹² cycles
Bi₂O₃ dielectric layers
Dielectric constant and leakage current in MIS capacitor prototypes
Film uniformity and breakdown field under applied bias
High-Tc BSCCO superconductor films
High-purity bismuth source for OMCVD
Superconducting phase formation and critical temperature
Multiferroic BiFeO₃ epitaxial films
Epitaxial growth compatibility on oxide substrates
Phase purity and ferroelectric domain switching

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